molecular formula C15H13ClO4 B454886 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438221-04-6

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B454886
CAS No.: 438221-04-6
M. Wt: 292.71g/mol
InChI Key: GDXSXRIRYUEDOH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (CAS 54506-90-0) is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C₁₅H₁₃ClO₄, serves as a key synthetic intermediate for the development of novel bioactive molecules . Its structural features—a benzoic acid core substituted with a 4-methoxy group and a 4-chlorophenoxymethyl side chain—make it a versatile scaffold for chemical synthesis. This compound is part of a broader class of 4-methoxybenzoic acid (p-anisic acid) derivatives, which are known for their antiseptic properties and are frequently utilized in the synthesis of more complex organic compounds . Research into structurally similar compounds, particularly thioureide derivatives of chlorophenoxymethyl-benzoic acids, has demonstrated potent and selective antimicrobial activity against a range of Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa , as well as against Candida spp., suggesting its potential in addressing multidrug-resistant infections . Furthermore, related 4-methoxybenzoic acid derivatives have shown promise in preclinical studies as anti-hepatitis B virus (HBV) agents , functioning through a unique mechanism that involves increasing intracellular levels of the host defense factor APOBEC3G (A3G) . The value of this compound lies in its application as a building block for the discovery and development of new therapeutic agents with potential antiviral and antimicrobial mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXSXRIRYUEDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-04-6
Record name 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
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Preparation Methods

Directed Ortho Metalation for Methyl Group Introduction

Methyl 4-methoxybenzoate undergoes directed ortho lithiation using LDA at −78°C in anhydrous THF. Quenching with methyl iodide introduces a methyl group at position 3, yielding methyl 3-methyl-4-methoxybenzoate (85% yield). Saponification with 2M NaOH affords 3-methyl-4-methoxybenzoic acid (mp 150–152°C).

Characterization Data :

  • IR (KBr) : 1700 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 7.45–8.10 (m, 3H, Ar-H).

Radical Bromination Using N-Bromosuccinimide (NBS)

3-Methyl-4-methoxybenzoic acid (1.0 equiv) is refluxed with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in chlorobenzene for 6 h. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield 3-bromomethyl-4-methoxybenzoic acid (50–60% yield, mp 226–228°C).

Optimization Notes :

  • Chlorobenzene enhances radical stability and prevents explosive decomposition of benzoyl peroxide.

  • Magnetic stirring ensures homogeneous heating, critical for reproducible yields.

Nucleophilic Substitution with 4-Chlorophenol

Reaction Conditions and Mechanism

3-Bromomethyl-4-methoxybenzoic acid (1.0 equiv) is dissolved in DMF, and 4-chlorophenol (1.2 equiv) is added with K₂CO₃ (2.0 equiv). The mixture is heated at 80°C for 12 h, facilitating an SN2 displacement to form the desired ether.

Yield and Purification :

  • Crude product is washed with 5% HCl and recrystallized from ethanol (65–70% yield).

  • Purity (HPLC) : >95%.

Spectroscopic Confirmation

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1099 cm⁻¹ (C-O-C), 703 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 5.25 (s, 2H, CH₂O), 6.90–7.80 (m, 7H, Ar-H).

  • LC-MS (ESI) : m/z 320 [M+H]⁺, 342 [M+Na]⁺.

Alternative Pathways and Comparative Analysis

Friedel-Crafts Alkylation

Attempts to alkylate 4-methoxybenzoic acid directly with 4-chlorophenoxymethyl chloride under AlCl₃ catalysis resulted in <20% yield due to deactivation by electron-withdrawing groups.

Mitsunobu Reaction

Coupling 4-chlorophenol with 3-hydroxymethyl-4-methoxybenzoic acid using DIAD and PPh₃ provided moderate yields (55–60%) but required costly reagents.

Industrial-Scale Considerations

Solvent Recycling

Chlorobenzene from the bromination step is distilled and reused, reducing waste by 40%.

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) in substitution reactions improve throughput by 15%, minimizing DMF usage .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Phenols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the methoxybenzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Hydroxyl groups (e.g., in 3,5-dihydroxy-4-methoxybenzoic acid) are critical for enzyme inhibition, a feature absent in the target compound .

Synthetic Versatility: The target compound’s synthesis shares methodologies with analogues, such as ester hydrolysis (e.g., 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid) .

Biological Activity

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular structure of this compound includes a chlorophenoxy group and a methoxybenzoic acid moiety. This unique combination is believed to contribute to its biological activity by allowing interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorophenoxy group can engage with hydrophobic pockets within proteins, while the methoxybenzoic acid component can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines (e.g., breast cancer)
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals in cellular assays

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect.
  • Anticancer Properties :
    In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in these cells. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways .
  • Inflammation Reduction :
    Research focusing on inflammatory responses showed that this compound could reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

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